

Taplucainium discovery and development

Nocion Therapeutics

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Compound Focus: Taplucainium Chloride

CAS No.: 2489565-37-7

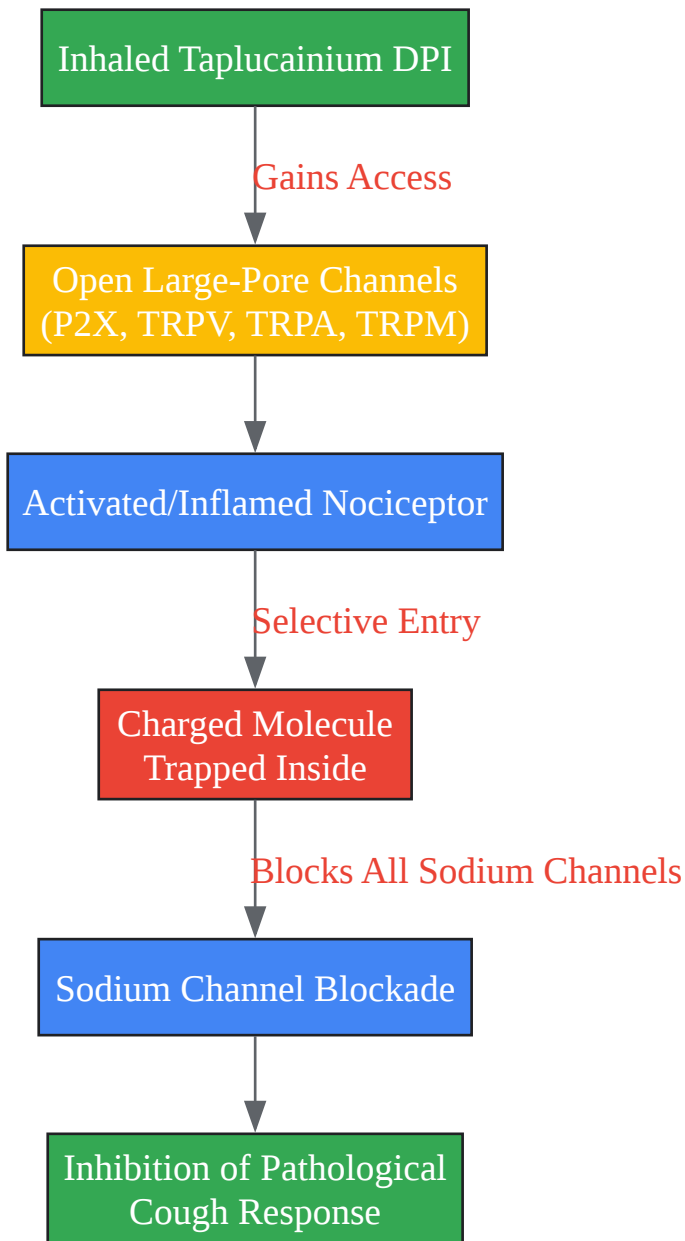
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Drug Profile and Mechanism of Action

Taplucainium (formerly NTX-1175, also referred to as NOC-110 in its dry powder inhalation form) is a proprietary molecule classified as a novel, **charged sodium channel blocker** [1] [2].

Its mechanism of action is distinct from other investigative cough therapies (such as P2X3 antagonists, TRPA1 antagonists, and TRPM8 agonists) that target specific large-pore channels on the cell surface [1]. The following diagram illustrates its targeted mechanism:



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This unique mechanism allows it to work downstream, selectively silencing the activated nociceptors that are the source of pathological cough signals [1] [3]. The charged nature of the molecule is key to its selectivity and long-acting effect, as it becomes trapped inside the target nociceptors and has minimal off-target activity or systemic exposure [3] [2].

Preclinical and Clinical Development Summary

The following tables summarize the key quantitative data from the preclinical and clinical development of Taplucainium, leading to the ongoing Phase 2b trial.

Table 1: Preclinical and Early Clinical Development Data

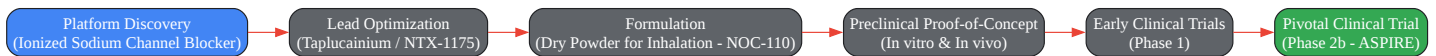
| Development Stage | Key Findings | Reference Model / Study Details |
|-------------------|--|---|
| Preclinical | Complete inhibition of cough response. Significant antitussive effects. | Multiple preclinical models of cough [1]. |
| Clinical Phase 1 | Favorable safety and tolerability profile. Good preliminary efficacy data. | Completed in 2022 [4]. |

Table 2: Phase 2b ASPIRE Clinical Trial Design (Current Status)

| Trial Element | Details |
|------------------|--|
| Identifier | ASPIRE [1] [5] |
| Design | Randomized, double-blind, placebo-controlled [2] |
| Participants | ~325-240 adults with refractory or unexplained chronic cough [1] [2] |
| Intervention | Taplucainium Inhalation Powder (NOC-110) once daily vs. placebo [2] |
| Primary Outcomes | Efficacy, safety, and tolerability [2] |
| Trial Sites | Over 100 sites across the US, Canada, UK, and Europe [2] |
| Status | First patient dosed in the second half of 2024; trial is ongoing [1] [5] |

Technical Differentiation and Development Context

The development of Taplucainium is supported by Nocion's broader "nocion" platform technology. The workflow from discovery to clinical development is outlined below:



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Taplucainium is technically differentiated from other therapeutic classes:

- **Vs. P2X3 Antagonists (e.g., GSK's Camlipixant):** Does not target a single, specific receptor. It leverages any open large-pore channel (P2X, TRPV, TRPA, TRPM) for entry, potentially offering broader efficacy in various cough conditions and a different side effect profile [1] [4] [6].
- **Vs. Traditional Local Anesthetics:** Its permanent charge prevents passive diffusion into non-target cells (e.g., touch, motor neurons), leading to a targeted effect on inflamed nociceptors and a potentially longer duration of action [3].

The company has secured significant funding, including a **\$62 million Series B round in March 2024**, to advance the Phase 2b trial and prepare for Phase 3 studies [4] [7].

Future Directions and Potential

The "broader mechanism" of Taplucainium forms the basis for its potential investigation beyond chronic cough, including other cough indications such as **idiopathic pulmonary fibrosis (IPF) cough and post-infection cough** [1] [3]. The platform technology also suggests potential applications in treating conditions related to itch and pain [3].

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